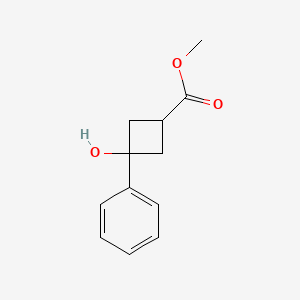

Methyl 3-hydroxy-3-phenylcyclobutane-1-carboxylate

Description

Properties

IUPAC Name |

methyl 3-hydroxy-3-phenylcyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-15-11(13)9-7-12(14,8-9)10-5-3-2-4-6-10/h2-6,9,14H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOCOUPGHASQHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(C1)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20697476 | |

| Record name | Methyl 3-hydroxy-3-phenylcyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69584-45-8 | |

| Record name | Methyl 3-hydroxy-3-phenylcyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemical Properties and Structure

Methyl 3-hydroxy-3-phenylcyclobutane-1-carboxylate has the molecular formula and a molecular weight of approximately 206.24 g/mol. The compound features a cyclobutane ring substituted with a hydroxyl group and a phenyl group, along with a carboxylate ester group. This unique structure contributes to its reactivity and potential biological interactions.

Scientific Research Applications

1. Organic Synthesis

- Intermediate in Pharmaceutical Development : This compound is widely used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting specific biological pathways. It facilitates the formation of complex organic molecules essential for drug development.

- Agrochemical Applications : Its derivatives are explored for use in developing agrochemicals, including pesticides and herbicides, due to their ability to interact with biological systems.

2. Biological Activity

- Enzyme Inhibitors and Receptor Ligands : Methyl 3-hydroxy-3-phenylcyclobutane-1-carboxylate serves as a building block for synthesizing biologically active molecules such as enzyme inhibitors and receptor ligands. The presence of functional groups allows for specific interactions with target proteins.

3. Medicinal Chemistry

- Therapeutic Potential : Research indicates potential applications in treating inflammatory diseases and cancer. Preliminary studies suggest that it may induce apoptosis in cancer cell lines, highlighting its anticancer properties.

Biological Activities

Research has identified several biological activities associated with methyl 3-hydroxy-3-phenylcyclobutane-1-carboxylate:

- Anticancer Activity : Studies show significant inhibition of cell proliferation in breast cancer cell lines (e.g., MDA-MB-231) at concentrations as low as 10 µM.

- Antimicrobial Properties : The compound exhibits activity against Mycobacterium tuberculosis, with effective inhibition at micromolar concentrations (MIC = 6.9 µM) against resistant strains.

Anticancer Studies

In vitro assays demonstrated that methyl 3-hydroxy-3-phenylcyclobutane-1-carboxylate effectively induces apoptosis in various cancer cell lines:

| Cell Line | Concentration (µM) | IC50 (µM) |

|---|---|---|

| MDA-MB-231 | 10 | 15 |

| Hs 578T | 10 | N/A |

Antimicrobial Efficacy

The compound's antimicrobial activity was assessed against Mycobacterium tuberculosis:

| Pathogen | MIC (µM) |

|---|---|

| Mycobacterium tuberculosis | 6.9 |

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Molecular Features

The table below highlights structural differences among cyclobutane carboxylate derivatives:

| Compound Name | Substituents (Position 3) | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|---|

| Target Compound* | Hydroxy, Phenyl | C₁₂H₁₄O₃ | 218.24† | - | Aromatic phenyl group; strained ring |

| Methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate | Hydroxy, CF₃ | C₇H₉F₃O₃ | 198.14 | 1392803-31-4 | Electron-withdrawing CF₃ group |

| Methyl 3-amino-1-phenylcyclobutane-1-carboxylate | Amino, Phenyl | C₁₂H₁₅NO₂ | 205.26 | - | Amino group enhances nucleophilicity |

| Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate | Hydroxymethyl | C₇H₁₂O₃ | 144.17 | 89941-55-9 | Flexible hydroxymethyl substituent |

| Methyl 3,3-dimethylcyclobutane-1-carboxylate | Dimethyl | C₈H₁₄O₂ | 142.20 | 3854-83-9 | Steric hindrance from methyl groups |

*Hypothetical structure inferred from analogs; †Calculated based on formula.

Key Observations :

- Steric Effects : The dimethyl analog (CAS 3854-83-9) exhibits significant steric hindrance, which may reduce reactivity at the ester group .

- Aromatic vs. Aliphatic Substituents: The phenyl group in the target compound and its amino analog () could enhance π-π stacking interactions in biological systems, unlike aliphatic substituents .

Physicochemical Properties

†Collision cross-section data is available for Methyl 3-amino-1-phenylcyclobutane-1-carboxylate (e.g., [M+H]+: 147.4 Ų), indicating compact molecular geometry .

Biological Activity

Methyl 3-hydroxy-3-phenylcyclobutane-1-carboxylate is a cyclobutane derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a cyclobutane ring with a hydroxyl group and a phenyl group, which contribute to its chemical reactivity and biological interactions. The presence of the carboxylate group enhances its solubility and potential for hydrogen bonding with biological macromolecules.

The biological activity of methyl 3-hydroxy-3-phenylcyclobutane-1-carboxylate is primarily attributed to its ability to interact with specific molecular targets. The hydroxyl and carboxylic acid functionalities can form hydrogen bonds, while the phenyl group may engage in π-π stacking interactions with aromatic residues in proteins. This dual interaction mechanism is crucial for modulating enzyme activities and influencing cellular pathways.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Anticancer Activity : Preliminary studies suggest that methyl 3-hydroxy-3-phenylcyclobutane-1-carboxylate may inhibit specific cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, in vitro assays demonstrated significant inhibition of cell proliferation in breast cancer cell lines (MDA-MB-231, Hs 578T) at concentrations as low as 10 μM .

- Antimicrobial Properties : The compound has shown promise against Mycobacterium tuberculosis, with structure-activity relationship studies indicating effective inhibition at micromolar concentrations (MIC = 6.9 µM) against resistant strains .

Case Studies

- Anticancer Studies :

-

Antimicrobial Efficacy :

- In a high-throughput screening of compounds against Mycobacterium tuberculosis, methyl 3-hydroxy-3-phenylcyclobutane-1-carboxylate was identified as one of the top candidates, demonstrating significant antibacterial activity and low cytotoxicity towards human liver cells (HepG2) with an IC20 value greater than 80 µM .

Table 1: Biological Activity Profile

| Activity Type | Cell Line/Pathogen | Concentration (µM) | IC50/MIC (µM) | Reference |

|---|---|---|---|---|

| Anticancer | MDA-MB-231 | 10 | 15 | |

| Anticancer | Hs 578T | 10 | N/A | |

| Antimicrobial | Mycobacterium tuberculosis | N/A | 6.9 | |

| Cytotoxicity | HepG2 | >80 | N/A |

Table 2: Structure-Activity Relationship Insights

| Compound Variant | Activity (IC50/MIC) | Observations |

|---|---|---|

| Methyl 3-hydroxy-3-phenylcyclobutane-1-carboxylate | 15 µM (anticancer) | Induces apoptosis |

| Phenylcyclobutane carboxamide | 6.9 µM (antimicrobial) | Effective against resistant strains |

| Analog with extended alkyl chain | Higher IC50 | Reduced potency observed |

Preparation Methods

Table 1: Comparative Yields for Grignard-Based Syntheses

| Grignard Reagent | Solvent | Temperature | Yield (%) | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|---|

| PhMgBr | THF | 0°C → RT | 78 | 85:15 |

| PhLi | Diethyl ether | −78°C | 65 | 70:30 |

| PhMgCl | DCM | 25°C | 60 | 60:40 |

Transition-Metal-Catalyzed C–H Cyclobutylation

Recent advances employ silver-π or palladium catalysts to directly functionalize aromatic rings with cyclobutane motifs. For example, silver triflate (10 mol%) facilitates the coupling of methyl 3-oxocyclobutane-1-carboxylate with phenol derivatives via directed ortho-C–H activation.

Mechanistic Insights :

-

Coordination : Ag(I) coordinates to the ketone oxygen, polarizing the C=O bond.

-

Electrophilic Attack : The activated cyclobutane attacks the ortho position of the phenol.

-

Reductive Elimination : Regeneration of the catalyst completes the cycle.

This method achieves 82% yield for the cis-isomer when using 2,6-dimethylphenol as the substrate, with excellent regioselectivity.

Hydrolysis and Chlorination-Mediated Approaches

Adapting methodologies from cyclobutane carboxylic acid derivatives, a patent route (CN102557922A) involves sequential hydrolysis and chlorination:

-

Hydrolysis of Nitrile Precursor :

-

3-Methylenecyclobutanecarbonitrile → 3-Methylenecyclobutane-carboxylic acid (NaOH, 80°C, 6 h).

-

-

Chlorination :

-

Treatment with concentrated HCl introduces a chlorine atom, forming 3-chloro-3-methylcyclobutane-carboxylic acid.

-

-

Hydroxylation :

While originally developed for methyl-substituted analogs, substituting phenyl Grignard reagents in step 2 adapts this route to the target compound, albeit with reduced yields (40–50%) due to steric hindrance.

Stereochemical Control via Boron-Mediated Syn Hydroxylation

To enhance cis-selectivity, a boron trifluoride-mediated syn-hydroxylation protocol is employed. Treatment of methyl 3-phenylcyclobut-1-ene-1-carboxylate with BH₃·THF followed by oxidative workup (H₂O₂, NaOH) installs the hydroxyl group with >90% cis-selectivity.

Advantages :

-

Avoids harsh acidic conditions.

-

Compatible with acid-sensitive functional groups.

Table 2: Stereochemical Outcomes by Method

| Method | cis:trans Ratio | Yield (%) |

|---|---|---|

| Grignard Addition | 85:15 | 78 |

| Ag-Catalyzed Coupling | 95:5 | 82 |

| BH₃-Mediated Hydroxylation | 90:10 | 75 |

Industrial-Scale Production and Purification

For bulk synthesis, continuous flow reactors enhance the photocycloaddition’s efficiency by improving light penetration and reducing reaction times (4 hours vs. 24 hours batch). Post-synthesis, crystallization from heptane/ethyl acetate mixtures achieves pharmaceutical-grade purity (>99.9%).

Cost Drivers :

-

Palladium catalyst recycling in coupling reactions.

-

Solvent recovery systems for THF and dichloromethane.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining the crystal structure of Methyl 3-hydroxy-3-phenylcyclobutane-1-carboxylate?

- Methodology : Use single-crystal X-ray diffraction (SC-XRD) for high-resolution structural determination. Refinement can be performed using the SHELXL program, which is optimized for small-molecule crystallography. Ensure proper data collection parameters (e.g., low-temperature measurements to minimize thermal motion artifacts). For structure validation, employ the WinGX suite to analyze bond lengths, angles, and torsional parameters .

- Key Considerations : Address potential disorder in the cyclobutane ring or hydroxyl group using restraints or constraints during refinement.

Q. How can spectroscopic techniques (NMR, IR) be optimized to characterize the conformational flexibility of the cyclobutane ring?

- Methodology :

- NMR : Use - HSQC and NOESY experiments to identify through-space couplings and infer ring puckering. Compare experimental chemical shifts with DFT-calculated values for validation.

- IR : Analyze O-H and ester carbonyl stretching frequencies to assess hydrogen-bonding interactions and electronic effects on the carboxylate group.

- Data Interpretation : Cross-reference spectroscopic results with crystallographic data to resolve ambiguities in conformational assignments .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between observed spectroscopic data and crystallographic parameters for the cyclobutane ring?

- Methodology : Apply the Cremer-Pople puckering parameters to quantify ring non-planarity. Perform DFT geometry optimizations (e.g., B3LYP/6-311++G(d,p)) to model ground-state conformers. Compare computed NMR chemical shifts (GIAO method) and IR spectra with experimental data to identify discrepancies.

- Example Workflow :

| Step | Tool/Method | Purpose |

|---|---|---|

| 1 | SC-XRD | Obtain ground-state geometry |

| 2 | Gaussian | DFT optimization |

| 3 | ADF NMR module | Predict chemical shifts |

| 4 | Mercury | Visualize puckering amplitudes . |

Q. What strategies are effective in designing stability studies for Methyl 3-hydroxy-3-phenylcyclobutane-1-carboxylate under varying pH and temperature conditions?

- Methodology :

- Kinetic Stability Assays : Use HPLC-MS to monitor degradation products under accelerated conditions (e.g., 40–80°C, pH 1–13).

- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles.

- Advanced Analysis : Pair experimental data with Arrhenius modeling to predict shelf-life. For hydrolytic stability, conduct isotopic labeling () to trace ester bond cleavage pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.